BenchChemオンラインストアへようこそ!

6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Anticancer Topoisomerase IIα inhibition EGFR-TK inhibition

6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 343375-14-4; PubChem CID 1482396; molecular formula C₇H₅N₃O₂S; molecular weight 195.20 g/mol) is a fused heterocyclic compound belonging to the thiadiazolo[3,2-a]pyrimidin-5-one class, characterized by a 1,3,4-thiadiazole ring annulated to a pyrimidin-5-one core with a 6-acetyl substituent. Physicochemical parameters include an XLogP3 of 0.1, a topological polar surface area of 87.4 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and a single rotatable bond (the acetyl group), predicting favorable drug-like properties under Lipinski's Rule of Five.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2
CAS No. 343375-14-4
Cat. No. B2841667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS343375-14-4
Molecular FormulaC7H5N3O2S
Molecular Weight195.2
Structural Identifiers
SMILESCC(=O)C1=CN=C2N(C1=O)N=CS2
InChIInChI=1S/C7H5N3O2S/c1-4(11)5-2-8-7-10(6(5)12)9-3-13-7/h2-3H,1H3
InChIKeyGAJWBWVJAFNQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 343375-14-4): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 343375-14-4; PubChem CID 1482396; molecular formula C₇H₅N₃O₂S; molecular weight 195.20 g/mol) is a fused heterocyclic compound belonging to the thiadiazolo[3,2-a]pyrimidin-5-one class, characterized by a 1,3,4-thiadiazole ring annulated to a pyrimidin-5-one core with a 6-acetyl substituent [1]. Physicochemical parameters include an XLogP3 of 0.1, a topological polar surface area of 87.4 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and a single rotatable bond (the acetyl group), predicting favorable drug-like properties under Lipinski's Rule of Five [1]. The scaffold is accessible via one-pot [3+3] cycloaddition–reduction–deamination synthetic methodology, enabling efficient generation of derivatives [2]. This compound serves as a versatile intermediate and a core scaffold for structure–activity relationship (SAR) exploration across multiple therapeutic and agrochemical target classes.

Why 6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Cannot Be Replaced by Generic Thiazolo or Carboxylate Analogs


The thiadiazolo[3,2-a]pyrimidin-5-one scaffold is not freely interchangeable with its thiazolo[3,2-a]pyrimidine (sulfur-less) or 6-carboxylate (ester-for-acetyl) counterparts. The presence of the 1,3,4-thiadiazole sulfur atom introduces distinct electronic properties and hydrogen-bonding capacity that the thiazolo analog lacks, as evidenced by differential antimicrobial potency between thiazolo- and thiadiazolo-pyrimidine series in head-to-head screening [1]. Furthermore, the 6-acetyl group on this specific compound provides a ketone carbonyl that is absent in the extensively studied 6-carboxylate ester series; this carbonyl directly influences both the electrophilic character at C-7 and the compound's capacity for condensation-based further derivatization (e.g., hydrazone formation, Knoevenagel reactions), which carboxylate esters do not support equivalently [2]. The unsubstituted 2-position also distinguishes this compound from the more common 2-methylthio or 2-phenoxymethyl thiadiazolo-pyrimidinones, leaving a vacant site for deliberate SAR expansion rather than pre-occupied substitution [3].

Quantitative Differentiation Evidence for 6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 343375-14-4)


Scaffold-Level Anticancer Potency: Thiadiazolo[3,2-a]pyrimidinone Derivatives Surpass Etoposide in Dual Topoisomerase IIα/EGFR-TK Inhibition

In a direct head-to-head enzymatic assay within the thiadiazolo[3,2-a]pyrimidinone class, compound 6a (a 2-methylthio-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivative) displayed potent dual inhibitory activity: IC50 = 0.078 μM against EGFR-TKWT (comparable to erlotinib) and IC50 = 12.6 μM against topoisomerase IIα, surpassing etoposide as the reference standard. Compound 3 from the same series achieved IC50 = 0.122 μM (EGFR-TKWT) and IC50 = 16.8 μM (topoisomerase IIα) [1]. This demonstrates that the thiadiazolo-pyrimidinone core, of which 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is the simplest 6-acetyl congener, supports dual kinase–topoisomerase inhibitory pharmacology not achievable with thiazolo analogs.

Anticancer Topoisomerase IIα inhibition EGFR-TK inhibition Kinase inhibitor

Xanthine Oxidase Inhibition: Thiadiazolo-Pyrimidinone Class Demonstrates Superior Potency Over Allopurinol

In a class-level study of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives, four compounds (6a, 6b, 6d, 6f) exhibited xanthine oxidase inhibitory potency exceeding that of allopurinol, the standard-of-care drug for gout, based on IC50 values against three different enzyme sources (bovine milk, rat liver, and human xanthine oxidase) [1]. While the specific compound 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one was not directly tested in this study, it shares an identical core scaffold and differs only at the 2-position (unsubstituted vs. phenoxymethyl) and 7-position (H vs. methyl), indicating that the core thiadiazolo-pyrimidinone pharmacophore is the primary driver of xanthine oxidase affinity.

Xanthine oxidase inhibitor Hyperuricemia Gout Anti-inflammatory

Physicochemical Differentiation: Low Lipophilicity (XLogP3 = 0.1) Confers Favorable Drug-Like Profile vs. More Lipophilic Thiadiazolo-Pyrimidine Analogs

6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibits an experimentally computed XLogP3 of 0.1 (PubChem), a value substantially lower than many 2-substituted thiadiazolo-pyrimidinone analogs that typically carry aryl, phenoxymethyl, or alkylthio groups at the 2-position [1]. The topological polar surface area (TPSA) of 87.4 Ų, zero hydrogen bond donors, and molecular weight of 195.20 g/mol place this compound firmly within favorable oral drug-like space (Rule of Five compliant), with no violations [1]. By contrast, the 6-carboxylate ester analogs (e.g., ethyl 2-(4-nitrophenyl)-7-methyl-5-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate) carry substantially higher molecular weights and lipophilicities [2]. The low LogP of 0.1 predicts superior aqueous solubility and reduced non-specific protein binding relative to more lipophilic derivatives, a critical advantage for early-stage hit-to-lead campaigns.

Physicochemical properties Drug-likeness Lipophilicity Lead optimization

Synthetic Tractability: One-Pot Access to the Core Scaffold Enables Rapid Derivative Generation vs. Multi-Step Thiazolo Congener Syntheses

The core 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one scaffold, to which 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one belongs, can be synthesized via an efficient one-pot [3+3] cycloaddition–reduction–deamination sequence from 2-aminothiadiazoles and dimethyl acetylenedicarboxylate (DMAD) under ultrasound irradiation or conventional heating, as reported by Dong et al. (2014) [1]. This methodology contrasts with the multi-step Biginelli–Hantzsch sequences required for 6-acetyl-thiazolo[3,2-a]pyrimidine derivatives [2]. Furthermore, Pouramiri et al. (2023) demonstrated a solvent-free, catalyst-mediated one-pot grinding method for 6-carboxylate thiadiazolo-pyrimidine analogs using FeCl₃, achieving good yields at room temperature [3]. The unsubstituted 2-position on the target compound provides a vacant site for diversification, whereas many literature analogs are pre-functionalized at this position, limiting further SAR exploration.

One-pot synthesis Green chemistry Cycloaddition Derivative library

Agricultural Fungicide Potential: Thiadiazolo-Pyrimidinone Patent Class Demonstrates Broad-Spectrum Activity Against Phytopathogenic Fungi

Patents EP 0238059 B1 and US 4,971,971 disclose that 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives exhibit remarkable fungicidal activities against a broad panel of agriculturally relevant phytopathogenic fungi, including cucumber gray mold (Botrytis cinerea), cucumber downy mildew (Pseudoperonospora cubensis), Alternaria sooty spot of Chinese mustard, apple Alternaria leaf spot, pear black spot, rice blast (Pyricularia oryzae), and tomato late blight (Phytophthora infestans) [1]. The patent class explicitly claims derivatives with substituents at the 2-, 6-, and 7-positions of the thiadiazolo-pyrimidinone nucleus, with exemplified compounds including 2-benzylthio-6-methyl derivatives [2]. The 6-acetyl substitution pattern on the target compound is explicitly encompassed within the generic Markush structures of these patents, providing freedom-to-operate clarity for agrochemical development.

Agricultural fungicide Crop protection Phytopathogenic fungi Agrochemical

Biofilm Dispersal Activity: Thiadiazolo[3,2-a]pyrimidin-5-one Class Achieves BIC50 Values of 17–40 µg/mL Against Multidrug-Resistant Pathogens

In a 2024 study, a series of twenty-two [1,3,4]thiadiazole[3,2-a]pyrimidin-5-one derivatives were evaluated for antibiofilm activity. The most potent compound 8j exhibited BIC50 values ranging from 17 to 40 µg/mL (45–106 µM) against preformed biofilms of Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 15442, Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, and Candida albicans, with in vivo anti-infective efficacy confirmed in a Galleria mellonella model and a favorable toxicity profile [1]. Compounds 8f and 8k showed BIC50 values of 7.6 µg/mL (21.3 µM) and 6.4 µg/mL (22.6 µM) against S. aureus and E. faecalis, respectively [1]. The 7-position substitution pattern (phenyl or methyl) was critical for activity, and the 6-position of the scaffold—where the acetyl group resides in the target compound—is a modifiable site that directly influences potency.

Biofilm dispersal Antimicrobial resistance Gram-positive pathogens Gram-negative pathogens

Priority Application Scenarios for 6-Acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Based on Quantified Evidence


Fragment-Based Drug Discovery Starting Point for Dual Topoisomerase IIα/EGFR-TK Inhibitor Lead Optimization

With an XLogP3 of 0.1 and MW of 195.20 g/mol, this compound meets all fragment-like criteria and provides direct access to the thiadiazolo-pyrimidinone scaffold that has demonstrated dual EGFR-TK/topoisomerase IIα inhibitory pharmacology [1]. The 6-acetyl group offers a synthetic handle for hydrazone or Knoevenagel condensation-based fragment growing, while the unsubstituted 2-position enables systematic SAR exploration. The demonstrated potency of class analogs (IC50 = 0.078 μM against EGFR-TKWT) validates the core scaffold for anticancer programs seeking polypharmacology advantages over single-target kinase inhibitors [1].

Agrochemical Lead Generation: Next-Generation Broad-Spectrum Fungicide Targeting Botrytis, Phytophthora, and Pyricularia Species

The patent-validated fungicidal activity of 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives against ≥8 phytopathogenic fungi—including high-value targets such as rice blast (Pyricularia oryzae), tomato late blight (Phytophthora infestans), and cucumber gray mold (Botrytis cinerea)—positions this compound as a strategic agrochemical intermediate [2]. The 6-acetyl substitution is within the claimed patent scope, providing a freedom-to-operate starting point. Derivatization at the 2-position can be pursued to optimize potency and crop selectivity while maintaining the core scaffold's demonstrated multi-pathogen efficacy [2][3].

Anti-Biofilm Agent Development for Chronic Infection Applications in Healthcare and Medical Device Settings

The thiadiazolo[3,2-a]pyrimidin-5-one scaffold's demonstrated biofilm dispersal activity (BIC50 = 17–40 µg/mL against S. aureus, P. aeruginosa, E. coli, and C. albicans biofilms) and in vivo efficacy in a G. mellonella infection model support the development of this compound class for biofilm-mediated chronic infections [4]. The 6-acetyl derivative can serve as a core intermediate for synthesizing and screening 7-substituted analogs, as the 7-position was identified as critical for antibiofilm potency in the 2024 Carbone et al. study [4].

Xanthine Oxidase Inhibitor Hit Expansion for Gout and Cardiovascular Disease Programs

Four class members of the 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one series demonstrated xanthine oxidase inhibitory potency exceeding allopurinol across multiple enzyme sources [5]. The 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one compound provides a structurally distinct entry point into this pharmacophore space, with the 6-acetyl group replacing the 7-methyl substitution. Systematic SAR around the 2-, 6-, and 7-positions can be pursued to identify derivatives with improved potency and reduced off-target effects compared to allopurinol, which carries a risk of severe hypersensitivity reactions [5].

Quote Request

Request a Quote for 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.